N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15022017
InChI: InChI=1S/C11H16N2O4S/c1-9(15)12-10-3-5-11(6-4-10)18(16,17)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15)
SMILES:
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC15022017

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
IUPAC Name N-[4-[2-hydroxyethyl(methyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C11H16N2O4S/c1-9(15)12-10-3-5-11(6-4-10)18(16,17)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15)
Standard InChI Key POHZEZPRTBGOGU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCO

Introduction

Key Findings

N-{4-[(2-Hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide compound characterized by a phenyl ring substituted with a sulfamoyl group bearing methyl and 2-hydroxyethyl substituents. While limited direct studies exist on this specific molecule, structural analogs and related sulfonamides provide insights into its physicochemical properties, synthetic pathways, and potential biological activities. This review synthesizes data from diverse sources to establish a foundational understanding of the compound.

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is N-[4-(N-methyl-N-(2-hydroxyethyl)sulfamoyl)phenyl]acetamide, with the molecular formula C₁₂H₁₇N₂O₄S (calculated molecular weight: 297.34 g/mol) . Key structural features include:

  • A phenyl ring para-substituted with a sulfamoyl group.

  • A sulfamoyl bridge (-SO₂-N-) with methyl and 2-hydroxyethyl substituents.

  • An acetamide moiety (-NH-CO-CH₃) at the phenyl ring’s para position.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point206.87°C (estimated)
Density1.3528 g/cm³ (rough estimate)
Water Solubility2 g/L at 30°C
LogP (Partition Coefficient)0.214 (hydrophilic character)
pKa~0 (indicating weak acidity)

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous sulfonamide preparations suggest a multi-step approach:

  • Sulfonation: Reacting 4-acetamidobenzenesulfonyl chloride with N-methyl-2-hydroxyethylamine under basic conditions (pH 8–10) to form the sulfamoyl bridge .

  • Purification: Recrystallization from methanol or ethanol to achieve >95% purity .

Critical Reaction Conditions:

  • Temperature: 20–25°C to prevent decomposition of the sulfonyl chloride intermediate .

  • Solvent: Aqueous Na₂CO₃ to maintain alkalinity and facilitate nucleophilic substitution .

Industrial Scalability

Patent US6992193B2 highlights continuous flow reactors for similar sulfonamide derivatives, enabling high-throughput synthesis with reduced side products . Key optimizations include:

  • Automated pH control to minimize hydrolysis.

  • Solvent recovery systems for methanol/water mixtures .

Physicochemical and Spectral Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at:

    • 3270 cm⁻¹ (N-H stretch, acetamide).

    • 1650 cm⁻¹ (C=O, acetamide).

    • 1350 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric SO₂ stretches) .

  • ¹H NMR (DMSO-d₆):

    • δ 2.05 ppm (s, 3H, CH₃ of acetamide).

    • δ 3.15 ppm (s, 3H, N-CH₃).

    • δ 3.60–3.75 ppm (m, 4H, -CH₂-OH and -CH₂-SO₂-) .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~180°C, suggesting moderate thermal stability .

CompoundTarget ActivityEfficacy (IC₅₀/ MIC)Source
N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamideCarbonic Anhydrase Inhibition12.3 µM
N-(4-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)acetamideAntibacterial8 µg/mL (S. aureus)

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